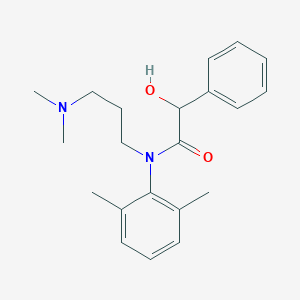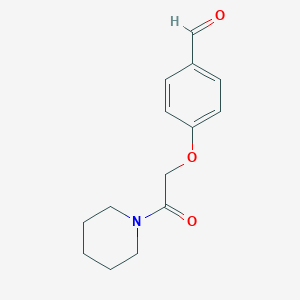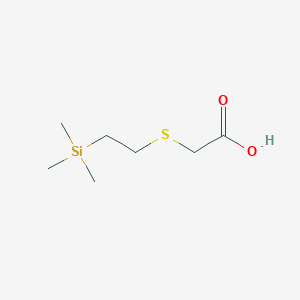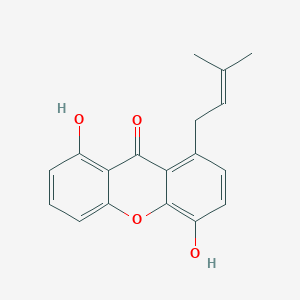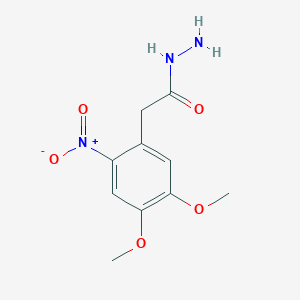
Estearamidoetil dietilamina
Descripción general
Descripción
Stearamidoethyl diethylamine (SD), a cationic surfactant, is primarily used as an emulsifier in various topical medications and cosmetics. It has been identified as a contact allergen in certain cases, where individuals developed allergic contact dermatitis after using products containing this compound. The substance was pinpointed as the causative agent through patch testing with individual ingredients provided by the manufacturers of the products .
Synthesis Analysis
The synthesis of related compounds, such as 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, involves the reaction of diethylene triamine with stearic acid. This process was thoroughly investigated to confirm the reaction pathway, which was previously misinterpreted by some researchers. The correct main intermediate was identified as the 1,3-diamide bis(stearamidoethyl)amine, rather than the 1,2-diamide. This finding was supported by various analytical techniques, including titrimetric analysis, IR and 1H NMR spectroscopy, and UV-Vis spectrophotometry .
Molecular Structure Analysis
The molecular structure of SD and its related compounds is crucial for understanding their function as emulsifiers. The structure of 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, for instance, allows it to act as a surface-active compound. After quaternization with dimethyl sulfate, it becomes useful in a range of products, including lubricants, detergents, shampoos, softeners, and cosmetics .
Chemical Reactions Analysis
The chemical reactions involving SD and its derivatives are significant in the production of emulsifiers. The confirmation of the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, as mentioned, is a prime example of the complex reactions that these compounds undergo. The misinterpretation of the reaction with salicylaldehyde by previous authors highlights the importance of accurate chemical reaction analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of SD contribute to its role as an emulsifier and its potential as an allergen. Its moderate sensitizing capacity was demonstrated in a study with guinea pigs, where a significant percentage showed allergic reactions to the substance. The study utilized the modified maximization method and closed epicutaneous test to determine the threshold of contact allergy, indicating that SD is a moderate sensitizer. This suggests that while it may be suitable for use in prescription drugs, its use in cosmetics intended for extensive application on normal and diseased skin may pose a risk .
Relevant Case Studies
Several case studies have highlighted the allergenic potential of SD. In one instance, four patients developed allergic contact dermatitis from products containing stearamidoethyl diethylamine phosphate, a related compound. The products included a dry skin lotion and a deodorant. Patch testing confirmed the emulsifier as the allergen, with no apparent cross-reactions with other standard screening substances or structurally similar emulsifiers. This case study emphasizes the need for careful consideration of the ingredients in cosmetic and pharmaceutical products .
Aplicaciones Científicas De Investigación
Agente acondicionador del cabello
SD se utiliza como agente acondicionador del cabello . Proporciona un efecto acondicionador al cabello, que se puede evaluar en términos del coeficiente de fricción cinético .
Agente antiestático
SD también sirve como un agente antiestático . Esta propiedad es particularmente útil en los productos para el cuidado del cabello, donde puede ayudar a reducir la electricidad estática y, por lo tanto, evitar que el cabello se encrespe.
Emulsionante en cosméticos y medicamentos tópicos
SD es principalmente conocido por su función como emulsionante en cosméticos y medicamentos tópicos. Como emulsionante, ayuda a mezclar ingredientes a base de aceite y agua, lo cual es crucial para muchos productos cosméticos.
Alergeno en ciertos casos
SD se ha identificado como un alérgeno de contacto en ciertos casos. Las personas han desarrollado dermatitis de contacto alérgica después de usar productos que contienen este compuesto.
Síntesis de compuestos relacionados
SD participa en la síntesis de compuestos relacionados, como la 1-(estearamidoetil)-2-heptadecil-2-imidazolina. Este proceso implica la reacción de la triamina de dietilenglicol con ácido esteárico.
Compuesto activo en la superficie
La estructura de SD y sus compuestos relacionados le permite actuar como un compuesto activo en la superficie. Después de la cuaternización con sulfato de dimetilo, se vuelve útil en una gama de productos, incluidos lubricantes, detergentes, champús, suavizantes y cosméticos.
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBOOQDFOWZSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68133-34-6 (phosphate) | |
| Record name | Diethylaminoethyl stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9066128 | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16889-14-8 | |
| Record name | Amidoamine S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylaminoethyl stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearamidoethyl diethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-[2-(diethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(diethylamino)ethyl]stearamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARAMIDOETHYL DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FFJ4209Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary concern surrounding the use of Stearamidoethyl diethylamine in topical formulations?
A: Research indicates that Stearamidoethyl diethylamine, while effective as an emulsifier in medications and cosmetics, possesses a moderate sensitizing potential. Studies using the modified maximization test on guinea pigs revealed that 40% of the subjects were sensitized to a 1% concentration, classifying it as a "moderate sensitizer". [] This raises concerns about its potential to cause allergic contact dermatitis in humans, especially with repeated exposure. [, ]
Q2: Have there been reported cases of allergic reactions to Stearamidoethyl diethylamine in humans?
A: Yes, there have been documented cases of allergic contact dermatitis attributed to Stearamidoethyl diethylamine phosphate, a related compound. Four patients exhibited sensitivity to products containing the emulsifier, with three reacting to an over-the-counter lotion and one to a deodorant. [] Patch tests confirmed the link between the products and the allergic reactions, highlighting the need for awareness regarding this potential allergen. []
Q3: What makes identifying Stearamidoethyl diethylamine as a potential allergen challenging?
A: Identifying Stearamidoethyl diethylamine as the culprit in allergic contact dermatitis can be difficult due to several factors. Firstly, cationic surfactants, like Stearamidoethyl diethylamine, are not commonly suspected as allergens, leading to potential underreporting. [] Secondly, pinpointing the specific ingredient responsible within a complex formulation requires meticulous testing with individual components, as demonstrated in the study where coded deletion and ingredient samples were necessary to confirm Stearamidoethyl diethylamine phosphate as the allergen. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


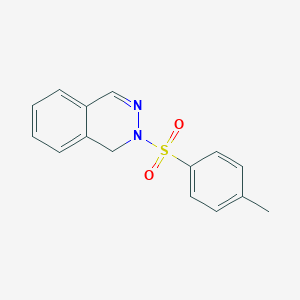
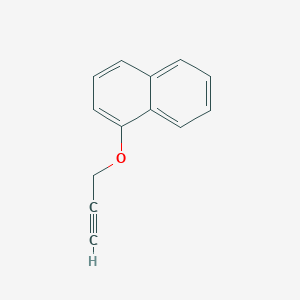
![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)

